

A Technical Guide to the Physical Properties of Ortho-phenanthroline Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-phenanthroline (o-phenanthroline), systematically named 1,10-phenanthroline, is a heterocyclic organic compound widely utilized in analytical, coordination, and biological chemistry.[1] It functions as a bidentate chelating ligand, forming stable and often intensely colored complexes with a variety of metal ions, most notably iron(II).[2][3] This property makes it invaluable as a redox indicator (as Ferroin) and for the spectrophotometric determination of metal ions.[3][4] In biochemistry and drug development, it is recognized as an inhibitor of metalloproteases, where it functions by chelating the metal ion essential for catalytic activity.[2]

This guide provides a comprehensive overview of the core physical properties of its common commercial form, **ortho-phenanthroline** monohydrate (C₁₂H₈N₂·H₂O). The data presented is crucial for its proper handling, storage, and application in research and development settings.

Core Physical and Chemical Properties

The physical properties of o-phenanthroline monohydrate have been characterized by multiple sources. The quantitative data is summarized in Table 1 for ease of reference and comparison. It is important to note the variability in reported melting points, which can be attributed to differences in experimental conditions and sample purity.



Table 1: Summary of Quantitative Physical Properties

Property	Value	References
IUPAC Name	1,10-phenanthroline;hydrate	[5]
Chemical Formula	C12H8N2·H2O	[6][7]
Molecular Weight	198.22 g/mol	[4][5][8][9]
Appearance	White to off-white crystalline powder or solid.[4][5][8][10][11]	[4][5][8][10][11]
Melting Point	93 - 104 °C (Range from multiple sources)	[2][4][5][6][8][10][12][13]
Boiling Point	~365 - 409 °C	[6][11]
Density	1.10 g/cm ³	[8][11][14]
Bulk Density	300 kg/m ³	[15]
UV-Vis (λmax)	265 nm	[2]
Water Solubility	3.3 g/L; reported as slightly to very slightly soluble.	[2][4][13][15][16]
Other Solubilities	Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO).[2][4][8][14]	[2][4][8][14]
Soluble in ~70 parts benzene. [2][8][14]	[2][8][14]	
Insoluble in ether.[8][14]	[8][14]	

Crystallography and Solid-State Characterization

Ortho-phenanthroline monohydrate exists as a stable crystalline solid under ambient conditions. Structural studies are critical for understanding its stability, solubility, and hygroscopic nature.

• Crystal System: The crystals belong to the hexagonal system.[12][17]



- Space Group: Reports indicate a space group of P31m or P32, with nine molecules per unit cell (Z=9).[12][17]
- Hydrate Nature: It is characterized as a stoichiometric channel hydrate, which contributes to
 its high stability at ambient humidity.[18] The water molecule plays a crucial role in stabilizing
 the crystal lattice.[18] Dehydration occurs at relative humidities below 10% or upon heating.
 [18]

Experimental Protocols

The determination of the physical properties listed above involves a range of standard analytical techniques. The general methodologies are outlined below.

Melting Point Determination

The melting point is typically determined using a capillary melting point apparatus or by hotstage microscopy (HSM).[18]

- Sample Preparation: A small amount of the dry, crystalline powder is packed into a thinwalled capillary tube.
- Instrumentation: The capillary is placed in a calibrated heating block.
- Measurement: The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min). The
 melting range is recorded from the temperature at which the first liquid droplet appears to the
 temperature at which the entire sample becomes a clear liquid.

Crystal Structure Analysis by X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature and phase purity of the bulk sample, while single-crystal XRD provides detailed information about the crystal lattice and molecular structure.

 Sample Preparation: For PXRD, the crystalline powder is gently packed into a sample holder. For single-crystal XRD, a suitable single crystal is isolated and mounted on a goniometer.



- Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
- Data Analysis: The resulting diffraction pattern is analyzed. For PXRD, the peak positions
 and intensities are compared to reference patterns to confirm the structure and phase. For
 single-crystal data, the diffraction spots are used to solve the crystal structure, yielding
 precise atomic coordinates, bond lengths, and angles.

Thermal Analysis (TG/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and phase transitions, such as dehydration and decomposition.[17]

- Instrumentation: A small, precise mass of the sample is placed in a crucible within a furnace equipped with a microbalance.
- Measurement: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
- Data Output: TGA records the change in mass as a function of temperature, clearly
 indicating events like the loss of water. DTA measures the temperature difference between
 the sample and a reference, revealing endothermic or exothermic transitions like melting and
 decomposition.[17]

Solubility Measurement

The equilibrium solubility method is commonly used.

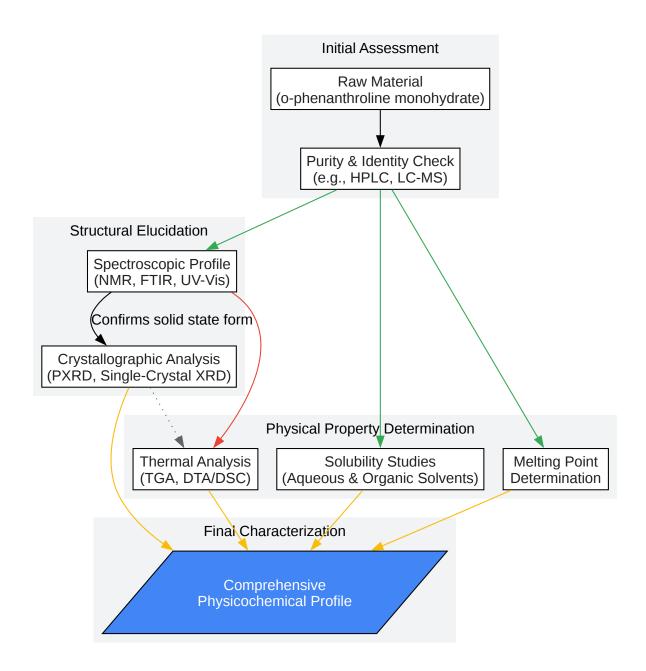
- Procedure: An excess amount of o-phenanthroline monohydrate is added to a known volume of the solvent (e.g., water, ethanol) at a constant temperature.
- Equilibration: The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax (265 nm).[2]



Visualization of Characterization Workflow

The logical flow for the physicochemical characterization of a chemical compound like ophenanthroline monohydrate is depicted below. This process ensures a thorough understanding of the material's identity, purity, and physical properties before its application in further research.





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